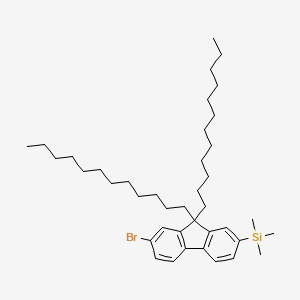
(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a complex organic compound that features a fluorene core substituted with bromine and dodecyl chains, along with a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane typically involves multiple steps:
Bromination: The fluorene core is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and dodecyl chains.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution with sodium azide would produce azide derivatives.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as a building block for more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the development of probes for biological imaging.
Industry
Polymer Science: Used in the synthesis of specialized polymers.
作用机制
The mechanism by which (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
相似化合物的比较
Similar Compounds
9,9-Didodecyl-9H-fluorene: Lacks the bromine and trimethylsilyl groups.
7-Bromo-9H-fluorene: Lacks the dodecyl chains and trimethylsilyl group.
(9,9-Didodecyl-9H-fluoren-2-yl)(trimethyl)silane: Lacks the bromine atom.
Uniqueness
The presence of both the bromine and trimethylsilyl groups, along with the dodecyl chains, gives (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane unique properties that can be exploited in various scientific and industrial applications.
属性
CAS 编号 |
908292-59-1 |
|---|---|
分子式 |
C40H65BrSi |
分子量 |
653.9 g/mol |
IUPAC 名称 |
(7-bromo-9,9-didodecylfluoren-2-yl)-trimethylsilane |
InChI |
InChI=1S/C40H65BrSi/c1-6-8-10-12-14-16-18-20-22-24-30-40(31-25-23-21-19-17-15-13-11-9-7-2)38-32-34(41)26-28-36(38)37-29-27-35(33-39(37)40)42(3,4)5/h26-29,32-33H,6-25,30-31H2,1-5H3 |
InChI 键 |
XOSKUKFRWKEETH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
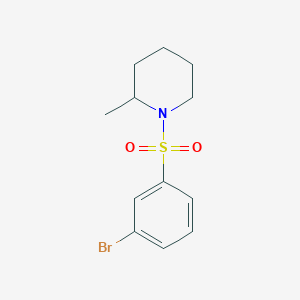
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
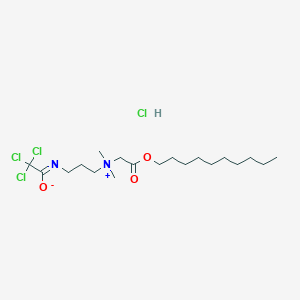
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
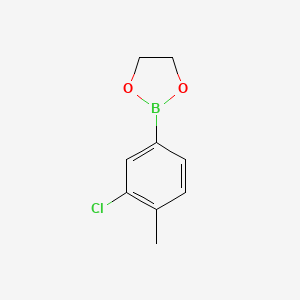
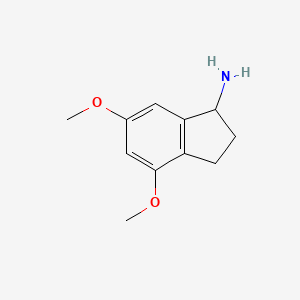
![2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B12623183.png)
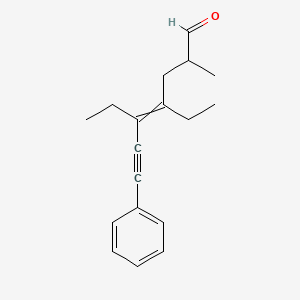
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)
